三過塩素酸鉄(III)

説明

Iron(III) perchlorate, commonly known as iron triperchlorate, is an inorganic compound used as a catalyst in a variety of scientific applications. It is a white, odorless, hygroscopic solid that is soluble in water and other polar solvents. Iron triperchlorate is a strong oxidizing agent and is highly reactive with organic compounds. It is used in the synthesis of organic compounds, as a catalyst in oxidation reactions, and as a reagent in the production of pharmaceuticals and other chemicals. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions are discussed in

科学的研究の応用

有機合成における触媒

三過塩素酸鉄(III)は強力なルイス酸であり、さまざまな有機合成反応における触媒として利用されてきました。 室温で微結晶セルロースのエステル化を促進し、高い収率でセルロースアセテートを効率的に製造します . このプロセスは、制御された薬物放出のための生分解性プラスチック、フィルム、コーティングの合成にとって重要です。

フラーレンケミストリー

フラーレンケミストリーの分野では、三過塩素酸鉄(III)は注目すべき利点を示してきました。 C60融合ラクトン、ヘミケタール、ジヒドロフラン、オキサゾール、ボロン酸エステルなどの新規フラーレン誘導体の合成に使用されてきました . これらの誘導体は、材料科学、エレクトロニクス、医薬品分野で潜在的な用途があります。

光分解研究

三過塩素酸鉄(III)は、光分解研究のための化学的アクチノメーターとして役立ちます。 水溶液中でポリオキソメタレートの存在下、フェリオキサラートの光分解に使用されます . この用途は、光化学反応の速度論と環境研究における汚染物質の挙動を理解するために不可欠です。

重合のための酸化剤

強力な酸化剤として、三過塩素酸鉄(III)は導電性ポリマーナノ粒子の合成に使用されます。 これらのナノ粒子は、イオン液体中で化学重合によって合成されます これは、電子デバイスやセンサー用の高度な材料を作成するために不可欠です。

将来の方向性

作用機序

Target of Action

Iron triperchlorate, also known as ferric perchlorate, is a compound that primarily targets iron-dependent biochemical processes . Iron is an essential element for all living organisms, playing a key role in many cellular and physiological functions . The primary targets of iron triperchlorate are likely to be iron-containing proteins and enzymes involved in various metabolic pathways .

Mode of Action

The mode of action of iron triperchlorate involves its interaction with these iron-dependent targets. The compound can potentially donate or accept electrons, switching between different oxidation states . This property enables it to function as a catalyzing cofactor in various biochemical reactions . .

Biochemical Pathways

Iron triperchlorate can affect several biochemical pathways due to the ubiquity of iron in biological systems . The metabolic pathways of iron absorption, utilization, recycling, and excretion are controlled by iron-containing proteins . Abnormalities in these proteins or pathways can lead to various diseases

Pharmacokinetics

The pharmacokinetics of iron triperchlorate, like other iron compounds, is complex due to the ubiquity of endogenous iron and the compartmentalized sites of its action . The primary site of action of iron is the erythrocyte, and no drug-receptor interaction takes place . More detailed investigation is required to understand and predict the bioavailability of iron triperchlorate .

Result of Action

The result of the action of iron triperchlorate is likely to be similar to that of other iron compounds, influencing the production of hemoglobin and myoglobin, and affecting various enzymes involved in DNA replication, repair, and translation . High doses or rapid release of iron can lead to oxidative stress with potential adverse clinical and subclinical consequences .

生化学分析

Biochemical Properties

Iron Triperchlorate plays a role in biochemical reactions, particularly in the context of iron metabolism . It can interact with various enzymes, proteins, and other biomolecules. For instance, it can bind to proteins that have iron-binding sites, influencing their function . The nature of these interactions is often dependent on the specific biochemical context.

Cellular Effects

Iron Triperchlorate can influence cell function in several ways. It can impact cell signaling pathways, gene expression, and cellular metabolism . For example, iron is known to be crucial for many physiological processes, including mitochondrial respiration, gene regulation, and DNA synthesis or repair .

Molecular Mechanism

The molecular mechanism of Iron Triperchlorate involves its interactions at the molecular level. It can bind to biomolecules, potentially inhibiting or activating enzymes, and causing changes in gene expression . The specific effects depend on the nature of the biomolecule and the cellular context.

Temporal Effects in Laboratory Settings

Over time, the effects of Iron Triperchlorate can change in laboratory settings. Information on the product’s stability, degradation, and long-term effects on cellular function can be observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Iron Triperchlorate can vary with different dosages in animal models . Studies may observe threshold effects, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Iron Triperchlorate is involved in metabolic pathways related to iron metabolism . It can interact with enzymes or cofactors, and may affect metabolic flux or metabolite levels .

Transport and Distribution

Iron Triperchlorate can be transported and distributed within cells and tissues . It may interact with transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

The subcellular localization of Iron Triperchlorate can affect its activity or function . Targeting signals or post-translational modifications may direct it to specific compartments or organelles .

特性

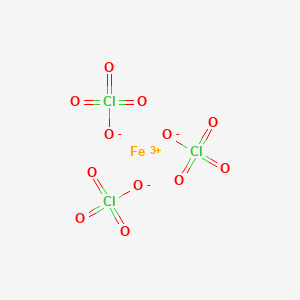

IUPAC Name |

iron(3+);triperchlorate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3ClHO4.Fe/c3*2-1(3,4)5;/h3*(H,2,3,4,5);/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHOWRPZTCLUDOI-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

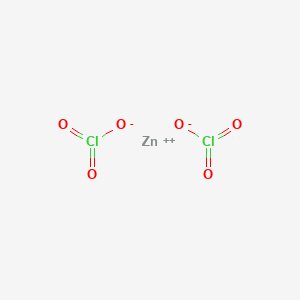

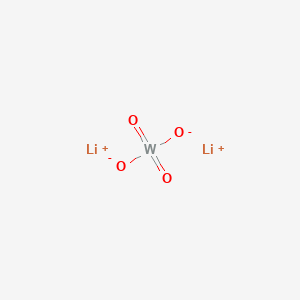

[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Fe+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Fe(ClO4)3, Cl3FeO12 | |

| Record name | Iron(III) perchlorate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/w/index.php?title=Iron(III)_perchlorate&action=edit&redlink=1 | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50890670 | |

| Record name | Perchloric acid, iron(3+) salt (3:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50890670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellowish odorless solid; Hygroscopic; [MSDSonline] | |

| Record name | Iron perchlorate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9269 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

13537-24-1 | |

| Record name | Iron perchlorate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013537241 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perchloric acid, iron(3+) salt (3:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Perchloric acid, iron(3+) salt (3:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50890670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Iron triperchlorate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.538 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Bicyclo[3.2.0]hept-2-en-6-one](/img/structure/B82278.png)